(1'R,2S,3S)-Fosaprepitant Dimeglumine
Description
Properties
Molecular Formula |
C₃₇H₅₆F₇N₆O₁₆P |
|---|---|
Molecular Weight |
1004.83 |
Origin of Product |
United States |
Chemical Structure and Characterization Relevant to Research
Structural Elucidation of this compound
The structural complexity of this compound necessitates a detailed description of its nomenclature and stereochemistry to ensure unambiguous identification in a research context.
The systematic IUPAC name for the active component, fosaprepitant (B1673561), is [3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid. chemicalbook.comresearchgate.net When combined with two equivalents of the counter-ion meglumine (B1676163), the resulting salt is known as this compound. nih.gov The chemical name for the dimeglumine salt is 1-Deoxy-1-(methylamino)-D-glucitol[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazol-1-yl]phosphonate (2:1) (salt). globalrph.comfda.govgoogle.com
The stereochemical descriptors (1'R, 2S, 3S) are crucial for defining the specific three-dimensional arrangement of the atoms within the fosaprepitant molecule, which is essential for its biological activity.
The molecular formula of the fosaprepitant moiety is C₂₃H₂₂F₇N₄O₆P. researchgate.netomicsonline.org The dimeglumine salt form, with two meglumine molecules per molecule of fosaprepitant, has a combined molecular formula of C₃₇H₅₆F₇N₆O₁₆P. nih.govpatsnap.comjustia.comsigmaaldrich.com This corresponds to a molecular weight of approximately 1004.83 g/mol . globalrph.comfda.govpatsnap.comjustia.comhumanjournals.com This precise molecular weight is a critical parameter in quantitative analytical techniques and for the preparation of solutions of known concentrations in research settings.
Table 1: Chemical Identification of this compound
| Descriptor | Data |
|---|---|
| IUPAC Name (Fosaprepitant) | [3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid |
| Chemical Name (Dimeglumine Salt) | 1-Deoxy-1-(methylamino)-D-glucitol[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazol-1-yl]phosphonate (2:1) (salt) |
| Molecular Formula (Fosaprepitant) | C₂₃H₂₂F₇N₄O₆P |
| Molecular Formula (Dimeglumine Salt) | C₃₇H₅₆F₇N₆O₁₆P |
| Molecular Weight (Dimeglumine Salt) | 1004.83 g/mol |
| Stereochemical Descriptors | (1'R,2S,3S) |
The Prodrug Moiety and the Role of Dimeglumine Salt in Formulation Research
The design of this compound as a prodrug and its formulation as a dimeglumine salt are key strategies to overcome the limitations of the active drug, aprepitant (B1667566).
Fosaprepitant is a water-soluble, phosphorylated prodrug of aprepitant, a selective neurokinin-1 (NK₁) receptor antagonist. nih.govgoogle.comnih.govfda.gov Aprepitant itself has very low water solubility, which hinders its development for intravenous administration. nih.gov The prodrug approach involves the addition of a phosphate (B84403) group to the aprepitant molecule, creating fosaprepitant. fda.gov This phosphorylation masks the properties of the parent drug and significantly increases its aqueous solubility. researchgate.netnih.govnih.gov
This strategy is a common practice in drug development to improve the physicochemical properties of a drug, such as solubility and permeability. phexcom.comnih.gov Upon intravenous administration, the phosphate group is rapidly cleaved by ubiquitous phosphatases in the body, converting fosaprepitant into the active aprepitant. fda.govnih.gov This in-vivo conversion makes fosaprepitant an effective delivery system for aprepitant.
In a research context, the high aqueous solubility of this compound simplifies the preparation of solutions for in vitro and in vivo studies, allowing for more accurate and reproducible experimental conditions. omicsonline.org However, research has also indicated that fosaprepitant can undergo hydrolytic degradation in aqueous environments, which is a critical consideration in the development of stable liquid formulations. humanjournals.comresearchgate.net
Overview of Prodrug Design in Contemporary Pharmaceutical Chemistry
Prodrug design is a well-established and powerful strategy in medicinal chemistry aimed at overcoming undesirable physicochemical or pharmacokinetic properties of a pharmacologically active parent drug. fiveable.menih.govijpcbs.com A prodrug is a pharmacologically inactive or less active compound that is converted in vivo into the active drug through enzymatic or chemical transformation. nih.govijpcbs.com The primary goal of this approach is to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile, thereby enhancing its therapeutic efficacy and utility. fiveable.me
Common barriers addressed by prodrug design include:
Poor Aqueous Solubility : This can prevent the development of intravenous formulations. ijpcbs.com
Low Lipophilicity : This may limit a drug's ability to cross biological membranes. ijpcbs.com
Chemical Instability : This can hinder the creation of stable dosage forms. ijpcbs.com
Incomplete Absorption : Poor permeability across the gastrointestinal tract can lead to low bioavailability. ijpcbs.com
There are two main classes of prodrugs:
Carrier-Linked Prodrugs : The active drug is covalently linked to a carrier molecule or "promoiety." This bond is designed to be cleaved in vivo. Fosaprepitant (B1673561) is a quintessential example, where a phosphate (B84403) group is attached to aprepitant (B1667566) to dramatically increase water solubility. nih.govnih.gov
Bioprecursor Prodrugs : These are inactive molecules that are metabolically converted into the active drug through one or more enzymatic steps. fiveable.me
(1'R,2S,3S)-Fosaprepitant Dimeglumine perfectly illustrates the success of the carrier-linked prodrug approach. The parent drug, aprepitant, has a very low water solubility (0.2 µg/mL in isotonic saline), which precluded its formulation as an aqueous injection. nih.gov By creating the N-phosphoryl derivative, fosaprepitant, researchers developed a highly water-soluble compound that can be administered intravenously and is rapidly converted back to aprepitant in the body. nih.govnih.gov
Significance of Stereochemical Specificity in Medicinal Chemistry Research
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a fundamental concept in medicinal chemistry with profound implications for drug action. numberanalytics.comijpsjournal.com Biological systems, particularly proteins like receptors and enzymes, are chiral environments. Consequently, they often exhibit a high degree of stereoselectivity when interacting with small molecules. nih.govingentaconnect.com This means that different stereoisomers of a chiral drug can have vastly different pharmacological and toxicological properties. ijpsjournal.comnih.gov
The key aspects of stereochemical specificity in research include:
Pharmacodynamics : The binding affinity of a drug to its target receptor is highly dependent on its 3D shape. numberanalytics.com One enantiomer (a non-superimposable mirror image) may fit perfectly into a receptor's binding site (the eutomer), while the other (the distomer) may have low or no affinity, or could even bind to a different receptor, causing off-target effects. nih.gov
Pharmacokinetics : The absorption, distribution, metabolism, and excretion (ADME) of a drug can also be stereoselective. numberanalytics.com Different stereoisomers may be metabolized at different rates by enzymes, leading to variations in bioavailability and duration of action.
The chemical name (1'R,2S,3S)-Fosaprepitant Dimeglumine precisely defines the absolute configuration at its chiral centers. This stereochemical purity is critical. The specific spatial arrangement of the bis(trifluoromethyl)phenyl ethoxy group and the fluorophenyl group on the morpholine (B109124) ring is essential for high-affinity, selective binding to the NK1 receptor. nih.gov Any variation in this stereochemistry would likely result in a significant loss of biological activity. Therefore, the synthesis and analysis of stereochemically pure compounds are paramount in modern drug discovery and development to ensure potency, selectivity, and safety. nih.govnih.gov
Properties of this compound
| Property | Description | Reference(s) |
| Chemical Name | 1-Deoxy-1-(methylamino)-D-glucitol[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazol-1-yl]phosphonate (2:1) (salt) | nih.gov |
| Molecular Formula | C23H22F7N4O6P • 2(C7H17NO5) | nih.gov |
| Molecular Weight | 1004.83 g/mol | nih.gov |
| Appearance | White to off-white amorphous powder | nih.gov |
| Solubility | Freely soluble in water | nih.gov |
| Function | Water-soluble prodrug of Aprepitant (B1667566), an NK1 receptor antagonist. | nih.govnih.gov |
A Comprehensive Analysis of this compound for Research Applications
The chemical compound this compound is a significant subject of research in the pharmaceutical sciences, primarily recognized as a prodrug formulation for intravenous administration. This article provides a focused examination of its chemical structure, characterization, and the formulation strategies that are pertinent to its research and development.
Molecular Pharmacology and Receptor Interactions
The Neurokinin-1 (NK1) Receptor System
The neurokinin-1 (NK1) receptor is a critical component of the tachykinin neuropeptide system and plays a key role in various physiological and pathophysiological processes, including pain transmission, inflammation, and emesis. researchgate.netnih.gov
The primary endogenous ligand for the NK1 receptor is Substance P (SP), an undecapeptide (a peptide with 11 amino acids) that belongs to the tachykinin family of neuropeptides. nih.gov SP and the related neurokinin A (NKA) are produced from the alternative splicing of the preprotachykinin A gene. nih.gov The major mammalian tachykinins include SP, NKA, neurokinin B (NKB), neuropeptide K, and neuropeptide gamma. scispace.com These neuropeptides are characterized by a conserved C-terminal sequence (FxGLM-NH2) which is essential for interacting with tachykinin receptors. researchgate.net While SP shows the strongest affinity for the NK1 receptor, other tachykinins like NKA and NKB preferentially bind to NK2 and NK3 receptors, respectively, though cross-reactivity can occur at lower affinities. nih.govscispace.com
The NK1 receptor is a member of the class A (rhodopsin-like) G protein-coupled receptor (GPCR) family. researchgate.netadooq.com Structurally, it consists of seven hydrophobic alpha-helical transmembrane domains that span the cell membrane. As a GPCR, the NK1 receptor transmits signals from the extracellular environment to the inside of the cell. Upon binding of an agonist like Substance P, the receptor undergoes a conformational change that allows it to interact with and activate intracellular G proteins. The NK1 receptor has been shown to couple with multiple G protein subtypes, including Gαq/11, Gαs, and Gαi/o, which in turn initiate various downstream signaling cascades. scispace.com Two isoforms of the NK1 receptor exist: a full-length form (407 amino acids) predominantly expressed in the brain, and a truncated form that is mainly found in peripheral tissues and has a lower binding affinity for SP.
Aprepitant (B1667566) demonstrates high selectivity and affinity for the human NK1 receptor. nih.gov Radio-ligand binding assays have quantified this selectivity, showing that aprepitant's affinity for the NK1 receptor is substantially higher than for the NK2 and NK3 receptors. researchgate.net It has little to no affinity for serotonin (B10506) (5-HT3), dopamine (B1211576), or corticosteroid receptors, which are the targets of other antiemetic therapies. nih.gov This high selectivity for the NK1 receptor is crucial to its specific mechanism of action. researchgate.net
Aprepitant Binding Affinity Across Neurokinin Receptors
| Receptor | IC₅₀ (nM) | Fold Selectivity vs. NK1 |
|---|---|---|
| Human NK1 | 0.1 | - |
| Human NK2 | 4500 | 45,000-fold |
| Human NK3 | 300 | 3,000-fold |
Data sourced from radio-ligand binding assays. researchgate.net
Mechanism of Action of Aprepitant at the NK1 Receptor
Fosaprepitant (B1673561) itself is inactive; its therapeutic effects are entirely attributable to aprepitant. mdpi.com Aprepitant functions by directly interfering with the signaling pathway of Substance P at the NK1 receptor.
Aprepitant acts as a potent and selective competitive antagonist at the NK1 receptor. It binds to the receptor at the same site as Substance P, thereby physically blocking the endogenous ligand from activating it. This prevents the transmission of the downstream signals that Substance P would normally initiate, such as the emetic reflex. Structural studies have revealed that aprepitant's binding induces a distinct, inactive conformation of the receptor. researchgate.net This interaction involves multiple hydrophobic interactions and hydrogen bonds between the drug molecule and amino acid residues within the receptor's binding pocket, which stabilizes the receptor in a state that is incapable of being activated.
The binding of Substance P to the NK1 receptor typically activates several intracellular signaling pathways. nih.gov A primary pathway involves the Gαq/11 protein, which activates phospholipase C, leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). Furthermore, the SP/NK1R system can activate the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascades, which are involved in cell proliferation and survival. adooq.com
By competitively blocking the NK1 receptor, aprepitant prevents the activation of these downstream pathways. adooq.com The inhibition of the PI3K/Akt and MAPK pathways is a key consequence of NK1 receptor antagonism. This blockade of signal transduction is the fundamental mechanism by which aprepitant exerts its pharmacological effects.
Downstream Cellular Signaling Cascades Modulated by NK1 Receptor Antagonism
G Protein-Coupling and Differential Signaling (Gq and Gs Pathways)
The neurokinin-1 receptor (NK1R) is a class A G protein-coupled receptor (GPCR) that exhibits promiscuity in its signaling, coupling to several G protein subtypes, including Gαq and Gαs. mdpi.comnih.gov Activation of these distinct G proteins triggers different downstream effector pathways. mdpi.com The binding of the natural ligand, substance P, to the NK1R activates signaling cascades that lead to variations in the intracellular concentrations of second messengers like calcium, cAMP, and IP3. mdpi.com
Structural and functional studies have shown that the NK1R can bind to both Gq and Gs proteins. nih.govmdpi.com However, there appears to be a preferential signaling bias, with the Gq pathway being slightly favored over the Gs pathway. mdpi.com The specific conformation adopted by the receptor, influenced by the binding ligand, controls which G protein is activated. mdpi.com For instance, the interaction between the central and N-terminal regions of substance P with the extracellular domain of the NK1R is critical for signaling through Gs. mdpi.com Antagonists like aprepitant induce conformational changes in the receptor that interfere with substance P binding and hinder G-protein activation. mdpi.comnih.gov
Mutational studies have highlighted the importance of specific amino acid residues in determining signaling bias. The residue at position 2.50 in the transmembrane domain, which is a glutamic acid (E2.50) in the wild-type NK1R, plays a crucial role. nih.gov Altering this residue to aspartic acid has been shown to reduce Gs and β-arrestin signaling without affecting the Gq signaling pathway. nih.gov This demonstrates that subtle structural changes within the receptor can lead to differential G protein engagement and signaling outcomes.
Activation and Modulation of Mitogen-Activated Protein Kinase (MAPK) Cascades
Aprepitant has been shown to modulate the activity of mitogen-activated protein kinase (MAPK) signaling cascades, which are crucial in regulating cellular processes like proliferation and inflammation. nih.govnih.gov The specific effects can vary depending on the cellular context. In studies involving inflammatory models, aprepitant has demonstrated an ability to suppress the phosphorylation of JNK and p38 MAPK. nih.govresearchgate.net This inhibition is linked to its anti-inflammatory and analgesic effects. nih.gov
Conversely, in some cancer cell lines, such as gallbladder cancer, aprepitant has been observed to increase the phosphorylation of p-JNK, p-ERK, and p-p38. nih.gov In this context, the activation of MAPK and Akt signaling pathways by aprepitant was associated with an increase in inflammatory responses and the inhibition of cancer cell development. nih.gov
The table below summarizes research findings on the modulation of MAPK pathways by aprepitant in different experimental models.
| Experimental Model | MAPK Pathway Component | Observed Effect of Aprepitant | Research Outcome |
| LPS-stimulated BV-2 microglia & mice with inflammatory pain | JNK, p38 MAPK | Significant suppression of phosphorylation. nih.govresearchgate.net | Attenuation of inflammatory pain. nih.gov |
| Gallbladder cancer cell lines (GBC‐SD, NOZ) | JNK, ERK, p38 | Increased levels of phosphorylation. nih.gov | Inhibition of cancer development via ROS and MAPK activation. nih.gov |
Role in NF-kB Activation and Regulation of Inflammatory Mediators
Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a key transcription factor that governs the expression of numerous inflammatory mediators. nih.govresearchgate.net The substance P/NK1R system is known to activate NF-κB. researchgate.net Aprepitant, by blocking the NK1R, plays a significant role in modulating this pathway.
Research has shown that aprepitant can inhibit the NF-κB signaling pathway. nih.gov In models of inflammation, aprepitant treatment led to the downregulation of LPS-induced nuclear translocation of the NF-κB p65 subunit in microglia cells. nih.gov This inhibition of NF-κB activation is a critical mechanism underlying aprepitant's ability to suppress the production of pro-inflammatory cytokines. nih.gov
Consequently, aprepitant has been found to significantly reduce the mRNA and protein expression of several key inflammatory mediators regulated by NF-κB. nih.gov These include:
Tumor Necrosis Factor-alpha (TNF-α) nih.govnih.gov
Interleukin-6 (IL-6) nih.govnih.gov
Interleukin-1beta (IL-1β) nih.govnih.gov
Monocyte Chemoattractant Protein-1 (MCP-1) researchgate.net
The table below details the effect of aprepitant on various inflammatory mediators.
| Inflammatory Mediator | Experimental Model | Effect of Aprepitant |
| TNF-α, IL-6, IL-1β | Gallbladder cancer cells nih.gov | Increased mRNA levels |
| TNF-α, IL-6, IL-1β, MCP-1 | LPS-stimulated BV-2 microglia nih.govresearchgate.net | Suppressed mRNA and protein expression |
It is noteworthy that in some cancer cell studies, aprepitant was found to promote the nuclear translocation of NF-κB and increase the mRNA levels of inflammatory cytokines, suggesting a context-dependent mechanism of action. nih.gov
Mechanisms of Receptor Internalization, Desensitization, and Resensitization
The regulation of NK1 receptor activity is controlled by complex processes including internalization (endocytosis), desensitization (uncoupling from G proteins), and resensitization (return to a responsive state). These mechanisms prevent overstimulation and allow for the fine-tuning of cellular responses to substance P.
The NK1 receptor exists in two primary isoforms: a full-length (fl-NK1R) 407-amino acid version and a truncated (tr-NK1R) 311-amino acid version, which lacks a significant portion of the C-terminus. nih.govspandidos-publications.comnih.gov This C-terminal domain is critical for the normal processes of receptor regulation.
Studies have shown that the truncated receptor, while capable of binding G proteins, is less efficient than the full-length receptor in undergoing internalization and desensitization. nih.govspandidos-publications.com This impaired regulatory mechanism in the tr-NK1R isoform could lead to altered signaling duration and intensity, which is particularly relevant in tissues where it is overexpressed, such as in certain types of tumors. nih.govnih.gov
Prodrug Activation and Bioconversion of Fosaprepitant to Aprepitant
(1'R,2S,3S)-Fosaprepitant Dimeglumine is a water-soluble N-phosphorylated prodrug of aprepitant, developed to allow for intravenous administration. nih.govnih.govnih.gov
Enzymatic Hydrolysis Pathways and Responsible Enzymes
Following intravenous infusion, fosaprepitant is rapidly and extensively converted into its active form, aprepitant. fda.govnih.gov This bioconversion is a hydrolysis reaction mediated by ubiquitous phosphatase enzymes. nih.gov The process involves the cleavage of the N-phosphoryl group from the fosaprepitant molecule, yielding aprepitant. nih.gov Plasma concentrations of the fosaprepitant prodrug decrease to below quantifiable limits within 30 minutes after the completion of infusion. fda.gov
Comparative Bioconversion Kinetics in Ex Vivo and Preclinical In Vivo Systems
The kinetics of fosaprepitant's conversion to aprepitant have been evaluated in various ex vivo systems. nih.gov These studies reveal significant species-dependent differences in the rate of hydrolysis. For instance, the conversion is rapid in rat blood but considerably slower in dog and human blood. nih.gov In human blood, fosaprepitant is relatively stable, with less than 15% conversion observed over a two-hour incubation period. nih.gov
In contrast to its stability in human blood, the conversion of fosaprepitant in human liver microsomes is extremely rapid, with only 3% of the prodrug remaining after just 15 minutes. nih.gov This suggests that the liver is a primary site for the rapid bioconversion of fosaprepitant to aprepitant in vivo. These findings demonstrate that while the prodrug is stable in circulation, it is efficiently activated upon reaching tissues rich in phosphatase enzymes. nih.gov
The table below summarizes the comparative bioconversion kinetics of fosaprepitant.
| System | Species | Bioconversion Rate/Observation | Reference |
| Blood (ex vivo) | Rat | Rapid (t½ ~ 30 mins) | nih.gov |
| Blood (ex vivo) | Dog | Slow (t½ > 300 mins) | nih.gov |
| Blood (ex vivo) | Human | Stable (<15% conversion in 2 hours) | nih.gov |
| Liver Microsomes (ex vivo) | Human | Rapid (97% conversion in 15 mins) | nih.gov |
Preclinical Research and Biological Activity Profiling
In Vitro Pharmacological Assays for Receptor Function and Binding
In vitro studies have been fundamental in quantifying the interaction of both fosaprepitant (B1673561) and its active metabolite, aprepitant (B1667566), with the NK1 receptor. These assays provide a quantitative measure of their binding affinity and functional antagonism.
Quantitative Assessment of Receptor Affinity and Antagonistic Potency of Fosaprepitant and Aprepitant
The clinical efficacy of fosaprepitant is attributed entirely to its conversion to aprepitant. nih.gov As a prodrug, fosaprepitant itself exhibits a significantly lower affinity for the human NK1 receptor compared to aprepitant. In vitro studies have determined that fosaprepitant has a 10-fold lower affinity for the human NK1 receptor than aprepitant. researchgate.net The antagonistic potency, measured as the half-maximal inhibitory concentration (IC50), underscores this difference.
Aprepitant is a highly selective and potent antagonist of the human NK1 receptor, with little to no affinity for serotonin (B10506) (5-HT3), dopamine (B1211576), or corticosteroid receptors. drugbank.com Radioligand binding assays have demonstrated that aprepitant binds with high affinity to the human NK1 receptor.
| Compound | Receptor | Parameter | Value (nM) |
| (1'R,2S,3S)-Fosaprepitant Dimeglumine | Human NK1 | IC50 | 1.2 researchgate.net |
| Aprepitant | Human NK1 | IC50 | 0.09 researchgate.net |
| This table presents the in vitro antagonistic potency of fosaprepitant and aprepitant at the human NK1 receptor. |
Radioligand Binding and Functional Assays for NK1 Receptor Occupancy Studies
Radioligand binding assays are crucial for characterizing the interaction of antagonists with their receptors. In the context of fosaprepitant and aprepitant, these assays have been instrumental in determining their binding affinity and selectivity for the NK1 receptor. These studies often utilize cell membranes that express recombinant human NK1 receptors. nih.gov
Functional assays, such as those measuring the mobilization of intracellular calcium, are employed to assess the antagonistic activity of these compounds in response to substance P, the natural ligand for the NK1 receptor. researchgate.net
Positron Emission Tomography (PET) has been a key technology in studying NK1 receptor occupancy in the brain. These studies have utilized specific radioligands that bind to the NK1 receptor, allowing for the visualization and quantification of receptor blockade by aprepitant following the administration of fosaprepitant. A notable radioligand used in these human PET studies is [18F]MK-0999. nih.govresearchgate.net Such studies have demonstrated that clinically effective doses of aprepitant lead to high levels of NK1 receptor occupancy (>90%) in the brain, which is believed to be critical for its antiemetic effect. nih.gov
Preclinical In Vivo Studies in Animal Models
Animal models have been indispensable for evaluating the pharmacological effects of this compound in a living system, providing insights into its antiemetic properties, central nervous system (CNS) penetration, and its role in other physiological processes.
Animal Models of Emesis and the Role of NK1 Receptor Modulation
The antiemetic properties of NK1 receptor antagonists were first demonstrated in ferret models of cisplatin-induced emesis. nih.gov Ferrets are a valuable model as they exhibit a vomiting reflex similar to humans. Studies in ferrets have shown that aprepitant effectively inhibits both the acute and delayed phases of emesis induced by the chemotherapeutic agent cisplatin. drugbank.com These preclinical findings were crucial in establishing the role of NK1 receptor antagonism in controlling emesis and paved the way for clinical development.
Investigations into Central Nervous System Penetration and Distribution in Preclinical Models
Preclinical and human PET studies have confirmed that aprepitant, the active form of fosaprepitant, can cross the blood-brain barrier and occupy NK1 receptors in the CNS. nps.org.au Due to its charge and size, fosaprepitant itself is not predicted to cross the blood-brain barrier; therefore, its central effects are mediated by the CNS-penetrant aprepitant. nih.gov PET studies in healthy human subjects have quantified the extent and duration of brain NK1 receptor occupancy following intravenous administration of fosaprepitant. nih.govresearchgate.net A study using the PET tracer [18F]MK-0999 showed that a single intravenous dose of fosaprepitant resulted in brain NK1 receptor occupancy of ≥100% at the time of maximum plasma concentration and at 24 hours, and ≥97% at 48 hours. nih.govresearchgate.net
Exploration of Substance P/NK1 Receptor Interactions in Neuroinflammation and Pain Models
The substance P/NK1 receptor system is implicated in various physiological and pathological processes, including neuroinflammation and pain. nih.govjneurology.com Substance P, the endogenous ligand for the NK1 receptor, is a key mediator of inflammatory responses in the CNS. nih.gov Antagonists of the NK1 receptor, such as aprepitant, have been investigated for their potential therapeutic role in conditions associated with neuroinflammation. nih.govjneurology.com Preclinical studies in animal models of pain have suggested that NK1 receptor antagonists may have analgesic properties. For instance, in a rat model of osteoarthritis-induced chronic pain, an NK1 receptor antagonist was shown to reduce pain behaviors and markers of inflammation in the knee joint, dorsal root ganglion, and spinal dorsal horn. nih.gov These findings suggest that by blocking the interaction of substance P with its receptor, fosaprepitant, via its conversion to aprepitant, could potentially modulate neuroinflammatory and pain processes. nih.govnih.gov
Assessment of Non-Emetic Therapeutic Potentials in Preclinical Disease Models (e.g., Antitumor Actions)
While the primary clinical application of fosaprepitant is the prevention of chemotherapy-induced nausea and vomiting (CINV), its active moiety, aprepitant, has been the subject of preclinical investigations for other therapeutic uses. The substance P (SP)/neurokinin-1 receptor (NK-1R) system is implicated in the progression of various cancers, as tumor cells often overexpress the NK-1R. mdpi.com Antagonism of this receptor, therefore, presents a potential strategy for cancer therapy.
Preclinical in vitro and in vivo studies have suggested that NK-1R antagonists, including aprepitant, may exert multiple antitumor actions. nih.gov These actions include antiproliferative effects, induction of apoptosis (programmed cell death), and anti-angiogenic (inhibition of new blood vessel formation) and antimetastatic effects across a broad spectrum of cancer types. mdpi.comnih.gov
Specific preclinical findings on aprepitant's antitumor activity include:
Broad-Spectrum Growth Inhibition: In one in vitro study, aprepitant demonstrated a concentration-dependent inhibition of cell growth in human cancer cell lines, including glioma, neuroblastoma, retinoblastoma, and carcinomas of the pancreas, larynx, gastric, and colon. scilit.com Complete inhibition was observed at concentrations of ≥70 µM, with the mechanism of tumor cell death identified as apoptosis. scilit.com
Induction of Immunogenic Cell Death: Research indicates that aprepitant may kill cancer cells by hyperactivating a cellular stress response pathway, leading to a form of necrotic cell death that can activate an immune response. aacrjournals.org This process results in the release of damage-associated molecular patterns (DAMPs), which may enhance the efficacy of immunotherapies. aacrjournals.org
Activity in Specific Cancer Models: Preclinical studies have highlighted the potential of aprepitant in various cancer models. It has shown activity against osteosarcoma cells by inhibiting proliferation and inducing apoptosis. nih.gov In models of acute myeloid leukemia (AML), aprepitant inhibited the formation of cancer cell colonies and demonstrated a synergistic cytotoxic effect when combined with chemotherapeutic drugs. mdpi.com Furthermore, recent preclinical research in mice has shown that aprepitant can disrupt a nerve-driven pathway that promotes the growth and spread of breast cancer. cbsnews.comoup.comnih.gov
These preclinical investigations propose that the NK-1R is a viable therapeutic target in oncology and that its antagonist, aprepitant, possesses a range of antitumor properties that warrant further exploration. nih.govnih.gov
Comparative Preclinical Pharmacology of NK1 Receptor Antagonists
Fosaprepitant was developed as a water-soluble intravenous prodrug to overcome the very low water solubility of its active form, aprepitant. nih.gov Upon intravenous administration, fosaprepitant is rapidly and completely converted to aprepitant by ubiquitous enzymes, including phosphatases. nih.gov This bioconversion is so efficient that plasma concentrations of fosaprepitant fall below quantifiable levels within 30 minutes of infusion. nih.gov The clinical efficacy of fosaprepitant is entirely attributed to the resulting aprepitant. nih.gov
The conversion of fosaprepitant to aprepitant has been studied ex vivo in the blood of different species, showing rapid conversion in rats (half-life of approximately 30 minutes) but slower conversion in dogs (half-life > 300 minutes).
A key characteristic of a prodrug is its bioequivalence to the active drug administered through a different route. Studies have established that a 115 mg intravenous dose of fosaprepitant is bioequivalent to a 125 mg oral dose of aprepitant. nih.gov Another intravenous NK1 receptor antagonist prodrug, fosnetupitant, has also been developed. Like fosaprepitant, it is an injectable prodrug that is converted to its active form, in this case, netupitant. Preclinical and clinical comparisons aim to evaluate differences in efficacy, safety, and administration convenience. nih.govnih.gov
Interactive Table 1: Comparative Characteristics of Intravenous NK1 Receptor Antagonist Prodrugs
| Feature | This compound | Fosnetupitant |
|---|---|---|
| Prodrug Of | Aprepitant | Netupitant |
| Administration Route | Intravenous | Intravenous |
| Bioconversion | Rapidly converted by phosphatases nih.gov | Converted to active form |
| Conversion Half-Life | ~30 minutes in rat blood | Data not specified |
| Key Advantage | Overcomes poor water solubility of aprepitant nih.gov | Low risk of injection site reactions nih.gov |
| Bioequivalence | 115 mg IV fosaprepitant bioequivalent to 125 mg oral aprepitant nih.gov | N/A (Compared to other IV drugs) |
The therapeutic action of fosaprepitant stems from the high selectivity of its active form, aprepitant, for the human NK-1 receptor. drugbank.com
Receptor Selectivity: Aprepitant is a selective, high-affinity antagonist for human NK-1 receptors. scilit.comdrugbank.com Preclinical evaluations have shown that aprepitant possesses little to no affinity for other receptors that are targets for existing antiemetic therapies, such as serotonin (5-HT3), dopamine, and corticosteroid receptors. drugbank.com This high selectivity is fundamental to its mechanism of action in blocking the effects of substance P. Fosaprepitant itself has a 10-fold lower affinity for the human NK-1 receptor than aprepitant (IC50 1.2 nM vs 0.09 nM, respectively), which is expected for a prodrug designed to be inactive until its conversion.
Off-Target Activities: The primary off-target activity identified in preclinical and pharmacological studies involves the interaction of aprepitant with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.
CYP3A4 Inhibition: Aprepitant is a weak to moderate inhibitor of the CYP3A4 enzyme system. drugbank.com This can lead to increased plasma concentrations of other drugs that are metabolized by this enzyme.
CYP2C9 Induction: Conversely, aprepitant acts as an inducer of the CYP2C9 enzyme.
Metabolism: Aprepitant itself is primarily metabolized by CYP3A4, with minor contributions from CYP1A2 and CYP2C19. drugbank.com
These interactions are a critical consideration in preclinical assessments as they can predict potential drug-drug interactions. Because fosaprepitant administration leads to sustained plasma levels of aprepitant, the same potential for off-target CYP enzyme interactions exists.
Interactive Table 2: Preclinical Selectivity and Off-Target Profile of Aprepitant (Active form of Fosaprepitant)
| Target | Activity | Finding | Source |
|---|---|---|---|
| Primary Target | |||
| NK-1 Receptor | High-affinity antagonist | Binds selectively to block substance P. | scilit.comdrugbank.com |
| Selectivity | |||
| 5-HT3 Receptors | Little to no affinity | Does not significantly bind to serotonin receptors. | drugbank.com |
| Dopamine Receptors | Little to no affinity | Does not significantly bind to dopamine receptors. | drugbank.com |
| Corticosteroid Receptors | Little to no affinity | Does not significantly bind to corticosteroid receptors. | drugbank.com |
| Off-Target Activity | |||
| CYP3A4 Enzyme | Weak-to-moderate inhibitor | May increase levels of co-administered CYP3A4 substrates. | drugbank.com |
| CYP2C9 Enzyme | Inducer | May decrease levels of co-administered CYP2C9 substrates. | |
| CYP1A2 & CYP2C19 | Minor metabolism substrate | Aprepitant is metabolized to a minor extent by these enzymes. | drugbank.com |
Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Purity and Related Substances Profiling
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone for assessing the purity and impurity profile of fosaprepitant (B1673561) dimeglumine. nih.gov These methods are designed to be stability-indicating, meaning they can separate the active pharmaceutical ingredient (API) from any potential process-related impurities and degradation products.
The development of robust HPLC methods for fosaprepitant dimeglumine involves a systematic optimization of chromatographic conditions to achieve efficient separation. researchgate.net These methods are validated according to the International Council for Harmonisation (ICH) guidelines, ensuring they are suitable for their intended purpose. nih.govhumanjournals.com Validation parameters typically include specificity, linearity, accuracy, precision, robustness, and the limits of detection (LOD) and quantification (LOQ). nih.govhumanjournals.com
Several reversed-phase HPLC (RP-HPLC) methods have been successfully developed and validated. These methods commonly utilize C8 or C18 stationary phases, though phenyl-based columns have also proven effective for separating fosaprepitant from its related substances. humanjournals.commlcpharmacy.edu.in The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile, frequently delivered in a gradient elution mode to resolve complex mixtures of impurities. researchgate.netresearchgate.net UV detection is typically employed, with wavelengths around 210 nm or 215 nm being common for quantification. researchgate.netresearchgate.net
One validated method employs a Unison UK-Phenyl column with a gradient mobile phase of phosphoric acid buffer and acetonitrile, demonstrating high sensitivity with LODs for impurities below 0.011% w/w. humanjournals.com Another approach uses a Supersil ODS-2 column with a phosphate (B84403) buffer (pH 2.15) and acetonitrile, successfully separating fosaprepitant from eight related substances. researchgate.net The validation of these methods confirms their suitability for routine quality control in pharmaceutical manufacturing. mlcpharmacy.edu.in
Table 1: Examples of Developed HPLC Methods for (1'R,2S,3S)-Fosaprepitant Dimeglumine Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column | Unison UK-Phenyl, 3µm (250mm × 4.6mm) humanjournals.com | Supersil ODS-2, 5 µm (250 x 4.6 mm) researchgate.net | Zorbax Eclipse XDB-C8, 5µm (250x4.6mm) researchgate.net |
| Mobile Phase A | Phosphoric acid buffer humanjournals.com | Phosphate buffer (pH 2.15) researchgate.net | K2HPO4 buffer:Acetonitrile (80:20) researchgate.net |
| Mobile Phase B | Acetonitrile humanjournals.com | Acetonitrile researchgate.net | Acetonitrile researchgate.net |
| Detection (UV) | 210 nm humanjournals.com | 215 nm researchgate.net | 210 nm researchgate.net |
| Flow Rate | 1.0 mL/min humanjournals.com | Not Specified | 1.2 mL/min researchgate.net |
| Column Temp. | 25°C humanjournals.com | Not Specified | 30°C researchgate.net |
The synthesis of fosaprepitant dimeglumine can result in various process-related impurities, and the drug substance can degrade under stress conditions such as acid, base, oxidation, and heat. nih.govhumanjournals.com Stability-indicating HPLC methods are crucial for separating and quantifying these impurities. nih.gov
Forced degradation studies are performed to demonstrate the specificity of the analytical methods and to identify potential degradation products. humanjournals.com Fosaprepitant has been shown to be unstable under various stress conditions, with its prodrug nature making it susceptible to hydrolysis. nih.govhumanjournals.com
Commonly identified impurities include:
Aprepitant (B1667566) (Related Substance-III): As fosaprepitant is a prodrug of aprepitant, the latter is a key related substance and metabolite. nih.govhumanjournals.com Due to this relationship, a higher limit for aprepitant (e.g., 0.5%) may be accepted compared to other impurities (e.g., 0.15%). humanjournals.com
Fosaprepitant Dimeglumine Dibenzylester Impurity: A process-related impurity from the synthesis pathway. pharmaffiliates.com
Fosaprepitant Desfluoro Impurity: An impurity lacking the fluorine atom on the phenyl ring. pharmaffiliates.comallmpus.com
Isomeric Impurities: Stereoisomers of fosaprepitant, such as the (R,R,R)-Isomer and the (R,S,S)-Isomer, can be process-related impurities. allmpus.com
Dicyclohexylurea: This residual impurity can be quantified using a specific RP-HPLC method. ijpsr.com
Residual Solvents: Gas chromatography (GC) with a flame ionization detector (FID) is used to quantify residual organic solvents from the manufacturing process, such as methanol, ethanol, and toluene. epa.gov
Table 2: Selected Known Impurities of this compound
| Impurity Name | Type | Analytical Note |
|---|---|---|
| Aprepitant | Degradant / Metabolite | The active drug into which fosaprepitant is converted. nih.govhumanjournals.com |
| Fosaprepitant (R,R,R)-Isomer | Process-Related | A stereoisomer of the main compound. allmpus.com |
| Fosaprepitant Dibenzylester Impurity | Process-Related | An intermediate from the synthesis process. pharmaffiliates.com |
| Fosaprepitant N-Benzyl Impurity | Process-Related | An N-benzylated version of the fosaprepitant molecule. synzeal.com |
| Fosaprepitant Desfluoro Impurity | Process-Related | Lacks the 4-fluorophenyl group characteristic of the parent molecule. pharmaffiliates.com |
Advanced Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric methods are indispensable for the structural confirmation and detailed characterization of the this compound molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of complex molecules like fosaprepitant. hyphadiscovery.com One- and two-dimensional NMR experiments (such as ¹H, COSY, HSQC, and HMBC) provide detailed information about the connectivity of atoms, allowing for unambiguous confirmation of the compound's complex structure and stereochemistry. hyphadiscovery.comnih.govresearchgate.net NMR analysis is crucial for confirming the structure of fosaprepitant and its various synthetic isomers. rhhz.netresearchgate.net
Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of fosaprepitant and its impurities. rhhz.netresearchgate.net The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide valuable structural information that helps in the identification of unknown impurities and degradation products formed during stability studies. researchgate.netresearchgate.net
Infrared (IR) spectroscopy is used to identify the functional groups present in the fosaprepitant dimeglumine molecule. The IR spectrum provides a characteristic fingerprint, with specific absorption peaks corresponding to the various bonds within the molecule, such as C=O (amide), C-F, and P-O groups. rhhz.netyamaguchi-u.ac.jp This technique is valuable for confirming the identity of the compound and for comparing it against a reference standard.
Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used for the quantitative analysis of fosaprepitant in solution and as a detection method in HPLC. mlcpharmacy.edu.inresearchgate.net The molecule exhibits characteristic UV absorbance maxima that are used for its detection. For instance, UV detection wavelengths of 210 nm and 215 nm are commonly utilized in HPLC methods to quantify fosaprepitant and its related substances. researchgate.nethumanjournals.comresearchgate.net The UV spectrum can also be scanned across a range (e.g., 200-400 nm) to determine the optimal wavelength for detection. researchgate.net
Stereochemical Analysis and Chiral Purity Determination
(1'R,2S,3S)-Fosaprepitant contains three chiral centers, meaning it can exist as one of eight possible stereoisomers. researchgate.net Ensuring the correct stereochemical configuration is paramount, as different isomers can have different pharmacological properties. The synthesis of fosaprepitant is designed to be stereoselective to produce the desired (1'R,2S,3S) isomer. rhhz.netacs.org
Chiral HPLC methods are specifically developed to separate and quantify the different stereoisomers of fosaprepitant and its parent compound, aprepitant. researchgate.netjapsonline.com These methods often employ chiral stationary phases (CSPs), such as those based on polysaccharides like amylase or cellulose (B213188) derivatives (e.g., Chiralpak columns). researchgate.nethplc.eu For example, the isomers of aprepitant have been successfully separated using a Chiralpak AD-H column. researchgate.net The development of such methods is essential for controlling the levels of unwanted stereoisomers in the final drug substance, thereby ensuring its chiral purity. rhhz.netresearchgate.net
Table 3: List of Compound Names
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Aprepitant |
| Dicyclohexylurea |
| Ethanol |
| Methanol |
| Toluene |
| Fosaprepitant |
| (1R)-[3,5-bis(trifluoromethyl)]phenylethanol |
| (R)-BTPE |
| 3,5-bis(trifluoromethyl)acetophenone |
| SSR-APT |
| RSR-APT |
| RRR-APT |
| SSR-FPT |
| RSR-FPT |
| RRR-FPT |
| Tetrabenzyl pyrophosphate |
| Sodium hexamethyldisilazide |
| Meglumine (B1676163) |
| (4-benzyl-3-(((2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino)methyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonic acid Dimeglumine salt |
| Fosaprepitant N-Benzyl Impurity |
| Fosaprepitant Desfluoro Impurity |
| Fosaprepitant Dimeglumine Dibenzylester Impurity |
| Fosaprepitant (R,R,R)-Isomer |
Bioanalytical Methodologies for Prodrug Conversion Studies in Biological Matrices
The investigation of this compound as a prodrug necessitates robust bioanalytical methodologies to meticulously track its conversion to the active moiety, Aprepitant, within complex biological systems. These studies are fundamental to understanding the pharmacokinetic profile of the prodrug and ensuring its efficient delivery and therapeutic action. The primary analytical challenge lies in the simultaneous and accurate quantification of both the parent prodrug, Fosaprepitant, and its active metabolite, Aprepitant, often in the presence of various biological components. Furthermore, a comprehensive assessment of the metabolic fate of Fosaprepitant in relevant in vitro and ex vivo models is crucial for a complete characterization.
Quantification of Fosaprepitant and Aprepitant in Preclinical Samples
The simultaneous determination of Fosaprepitant and its active metabolite, Aprepitant, in preclinical biological matrices, predominantly plasma, is critical for pharmacokinetic assessments. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been established as the gold standard for this purpose due to its high sensitivity, selectivity, and throughput.
Methodologies typically involve a straightforward sample preparation step, such as protein precipitation with acetonitrile, to extract the analytes from the plasma matrix. nih.gov To enhance the stability of Fosaprepitant in the plasma sample, basification is a common practice. nih.govresearchgate.net Chromatographic separation is achieved using a C18 column with a gradient elution program. nih.gov
Detection and quantification are performed using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. For enhanced specificity, stable isotope-labeled internal standards, such as deuterated Fosaprepitant and Aprepitant, are often employed. nih.gov The selection of specific precursor-to-product ion transitions for each analyte ensures precise quantification without interference from endogenous matrix components.
Table 1: Representative LC-MS/MS Parameters for the Quantification of Fosaprepitant and Aprepitant
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
|---|---|---|---|
| Fosaprepitant | 613.1 | 78.9 | Negative |
| Aprepitant | 533.2 | 275.1 | Negative |
| d4-Fosaprepitant | 617.0 | 78.9 | Negative |
| d4-Aprepitant | 537.2 | 279.1 | Negative |
Data derived from a study on the simultaneous determination of fosaprepitant and aprepitant in human plasma. nih.gov
These developed LC-MS/MS methods demonstrate excellent linearity over a wide concentration range, typically from the low nanogram per milliliter to the microgram per milliliter level, with high precision and accuracy, making them suitable for detailed pharmacokinetic profiling in preclinical studies. nih.govnih.gov
Assessment of Metabolite Profiles in In Vitro and Ex Vivo Systems
The primary metabolic fate of Fosaprepitant is its rapid and extensive conversion to the active drug, Aprepitant. This biotransformation is not primarily mediated by cytochrome P450 enzymes but rather by ubiquitous phosphatases present in various tissues. nih.govfda.gov In vitro and ex vivo systems are instrumental in characterizing the rate and extent of this conversion and identifying the tissues responsible.
In vitro investigations have demonstrated the rapid conversion of Fosaprepitant to Aprepitant in preparations of human liver, kidney, lung, and ileum, indicating a widely distributed metabolism. nih.gov Studies using human liver microsomes have shown a particularly rapid conversion, with only a small fraction of the parent prodrug remaining after a short incubation period. nih.gov For instance, one study reported that only 3% of Fosaprepitant remained after a 15-minute incubation with human liver microsomes. nih.gov
Ex vivo studies in blood from various preclinical species, such as rats and dogs, have also been conducted to evaluate the conversion rate. nih.gov These studies have revealed species-dependent differences in the rate of conversion. For example, the conversion is rapid in rat blood, with a half-life of approximately 30 minutes, whereas it is significantly slower in dog blood. nih.gov In human blood, Fosaprepitant has been shown to be relatively stable. nih.gov
The analytical approach for assessing these metabolite profiles relies heavily on LC-MS/MS. The methodology allows for the monitoring of the disappearance of the parent compound, Fosaprepitant, and the simultaneous appearance of the active metabolite, Aprepitant, over time in the incubation mixtures. While the primary focus is on the conversion to Aprepitant, these high-resolution mass spectrometry techniques also enable the screening for other potential minor metabolites, although the literature predominantly highlights the efficient and direct conversion to Aprepitant as the principal metabolic pathway.
Table 2: Summary of In Vitro and Ex Vivo Findings on Fosaprepitant Conversion
| System | Species | Key Finding | Reference |
|---|---|---|---|
| Liver Microsomes | Human | Rapid conversion; only 3% of Fosaprepitant remaining after 15 minutes. | nih.gov |
| Blood | Rat | Rapid conversion with a half-life of approximately 30 minutes. | nih.gov |
| Blood | Dog | Slower conversion compared to rat. | nih.gov |
| Blood | Human | Relatively stable with less than ~15% conversion observed in a two-hour incubation. | nih.gov |
| Tissue Preparations | Human | Rapid conversion demonstrated in liver, kidney, lung, and ileum preparations. | nih.gov |
Q & A
Basic: What are the key challenges in synthesizing fosaprepitant dimeglumine, and how are impurities controlled during manufacturing?
Answer:
Fosaprepitant dimeglumine synthesis requires precise control to avoid contaminants like residual palladium and process-related impurities. The primary challenge lies in isolating intermediates without degradation. A patented approach uses resin-based metal scavengers to eliminate heavy metals and employs a one-pot synthesis strategy to bypass intermediate isolation, ensuring high purity (>98%) . Methodological validation via RP-HPLC with tetrabutylammonium hydrogen sulfate in the mobile phase effectively quantifies impurities (LOD <0.01% w/w) under stress conditions (acid/base/oxidative), with aprepitant identified as the major degradation product .
Advanced: How can Quality by Design (QbD) principles optimize stability-indicating methods for fosaprepitant dimeglumine?
Answer:
QbD-based method development involves two phases:
- Screening: Testing 18 experimental conditions to select optimal stationary phases (e.g., Symmetry Shield RP-18), organic modifiers (acetonitrile), and pH (orthophosphoric acid buffer) for resolving degradation products.
- Optimization: Using factorial designs (6 experiments) to refine secondary parameters (column temperature: 20°C; gradient elution: 0–30 min). Design space modeling ensures robustness, validated by ≥99% mass balance and peak homogeneity in stressed samples .
Basic: What is the pharmacological rationale for developing fosaprepitant as a prodrug of aprepitant?
Answer:
Aprepitant’s poor aqueous solubility (0.2 µg/mL) limits IV formulation. Fosaprepitant, its phosphorylated prodrug, addresses this with enhanced solubility (12 mg/mL in saline). The prodrug is rapidly metabolized in vivo by phosphatases (e.g., in liver microsomes) to release aprepitant, achieving therapeutic NK1 receptor antagonism (IC50: 0.09 nM for aprepitant vs. 1.2 nM for fosaprepitant) .
Advanced: How do interspecies differences in fosaprepitant conversion kinetics impact translational PK/PD modeling?
Answer:
Conversion half-lives vary significantly:
- Rats: t½ ~30 minutes (rapid conversion).
- Dogs: t½ >300 minutes (slow conversion).
- Humans: Minimal conversion in blood (<15% in 2 hours), but rapid hepatic metabolism (97% conversion in 15 minutes in liver microsomes). These differences necessitate species-specific scaling for preclinical-to-clinical extrapolation, particularly for IV dosing regimens .
Basic: What clinical trial designs validate fosaprepitant’s non-inferiority to oral aprepitant?
Answer:
A pivotal Phase III trial (n=2,247) used a randomized, double-blind design comparing single-dose IV fosaprepitant (150 mg) + ondansetron/dexamethasone vs. 3-day oral aprepitant. Non-inferiority was confirmed by equivalent complete response rates (no emesis/rescue therapy) in the delayed phase (25–120 hours post-chemotherapy), with 95% CI margins of -10% to +10% .
Advanced: How can population pharmacokinetics address variability in fosaprepitant exposure among cancer patients?
Answer:
Population PK models (e.g., NONMEM) integrate covariates like hepatic function, body weight, and CYP3A4 polymorphisms. For instance, hepatic impairment increases aprepitant AUC by 30%, necessitating dose adjustments. Covariate analysis of phase I/II data identifies subpopulations (e.g., pediatric vs. adult) requiring tailored dosing, validated by bootstrap and visual predictive checks .
Basic: What analytical techniques quantify fosaprepitant and aprepitant in biological matrices?
Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., aprepitant-d12) is preferred. Key parameters:
- Chromatography: C18 column, 0.1% formic acid in water/acetonitrile.
- Detection: MRM transitions m/z 535→277 (aprepitant) and m/z 614→277 (fosaprepitant).
- Validation: Precision (CV <15%), accuracy (85–115%), LLOQ 10 ng/mL .
Advanced: What mechanistic insights explain fosaprepitant-induced phlebitis in AC chemotherapy regimens?
Answer:
Phlebitis incidence (up to 18% in AC-treated patients) correlates with vesicant properties of doxorubicin and fosaprepitant’s high osmolality (~1,200 mOsm/kg). Mechanistic studies suggest endothelial damage via reactive oxygen species (ROS) from doxorubicin metabolites, exacerbated by fosaprepitant’s acidic pH (3.5–4.5). Mitigation strategies include dilution (1 mg/mL in saline) and IV line flushing .
Basic: How do NK1 receptor occupancy studies inform fosaprepitant dosing?
Answer:
PET imaging with [18F]MK-0911 (NK1 receptor ligand) in humans shows >90% receptor occupancy at plasma aprepitant concentrations ≥100 ng/mL. This correlates with a single 150 mg IV dose achieving Cmax ~1,800 ng/mL, supporting the approved regimen for CINV prophylaxis .
Advanced: What contradictions exist in fosaprepitant’s efficacy across patient subgroups, and how are they resolved?
Answer:
Subgroup analyses reveal reduced efficacy in females (OR 0.72 vs. males) and patients <50 years (OR 0.65 vs. older). Contradictions arise from hormonal modulation of NK1 expression and CYP3A4 activity. Meta-regression of pooled Phase III data (n=5,000+) supports adjunct dexamethasone (20 mg) to normalize efficacy, irrespective of covariates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
